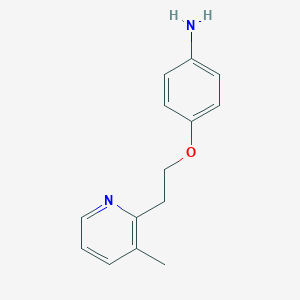

4-(2-(3-Methylpyridin-2-yl)ethoxy)aniline

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-Methylpyridin-2-yl)ethoxy)aniline typically involves the reaction of 3-methyl-2-pyridineethanol with 4-nitroaniline, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a reducing agent like hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The aniline group activates the benzene ring toward electrophilic substitution, while the pyridine ring can participate in nucleophilic reactions under specific conditions.

Key Reactions:

-

Amination via SNAr : The pyridine’s electron-deficient nature allows nucleophilic attack at activated positions. For example, substituting halides (e.g., Cl, Br) on the pyridine ring with amines under basic conditions (e.g., NaH/DMF at 30–35°C) .

-

Alkoxy Group Replacement : The ethoxy linker may undergo substitution with stronger nucleophiles (e.g., thiols or amines) under catalytic conditions.

Table 1: Nucleophilic Substitution Conditions

| Substrate Position | Reagent/Conditions | Product | Yield/Purity | Source |

|---|---|---|---|---|

| Pyridine C-2 | NaH/DMF, 30–35°C | Nitrile derivatives | >99% purity |

Electrophilic Aromatic Substitution

The aniline ring undergoes regioselective electrophilic substitution due to the strong activating effect of the –NH₂ group.

Key Reactions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the amine.

-

Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives.

-

Halogenation : Direct bromination or chlorination occurs readily at the ortho/para positions.

Note : Steric hindrance from the ethoxy-pyridine group may influence regioselectivity.

Diazotization and Azo Coupling

The primary amine facilitates diazonium salt formation, enabling diverse transformations:

Reaction Pathway:

-

Diazotization: NaNO₂/HCl at 0–5°C yields a diazonium salt.

-

Coupling: React with electron-rich aromatics (e.g., phenols) to form azo dyes.

-

Sandmeyer Reaction: Introduce halides (Cl, Br, I) or cyano groups via Cu catalysts.

Table 2: Diazonium Salt Applications

| Application | Reagents | Product Type |

|---|---|---|

| Azo dye synthesis | β-naphthol | Colored compounds |

| Iodination | KI, CuCl | 4-Iodoaniline derivatives |

Cross-Coupling Reactions

The pyridine ring can participate in palladium-catalyzed cross-coupling if functionalized with halides:

Example Protocol (Adapted from ):

-

Suzuki-Miyaura Coupling :

-

Substrate: 5-Bromo-2-methylpyridine derivative.

-

Conditions: Pd(PPh₃)₄, K₃PO₄, arylboronic acid, 80–100°C.

-

Outcome: Biaryl pyridine derivatives with >85% yield.

-

Limitation : The native structure lacks halides, necessitating pre-functionalization (e.g., bromination).

Oxidation and Reduction

Oxidation :

-

Amine to Nitroso/Nitro : Strong oxidants (e.g., KMnO₄) convert –NH₂ to –NO or –NO₂ groups.

-

Pyridine N-Oxidation : mCPBA or H₂O₂ generates pyridine N-oxide, altering electronic properties.

Reduction :

-

Nitrile to Amine : Raney Nickel/HCOOH reduces nitriles to amines (e.g., in related benzaldehyde syntheses ).

Coordination Chemistry

The pyridine nitrogen serves as a Lewis base, forming complexes with transition metals (e.g., Pd, Cu). These complexes are pivotal in catalysis or material science applications.

Example : Pd(II)-pyridine complexes enhance catalytic activity in Heck or Sonogashira reactions.

Ether Linkage Reactivity

The ethoxy group is generally stable but cleaves under extreme conditions:

-

Acidic Cleavage : Concentrated HI yields 3-methylpyridin-2-ethanol and 4-iodoaniline.

-

Basic Degradation : Strong bases (e.g., NaOH) at high temperatures may hydrolyze the ether.

Functionalization via Protecting Groups

-

Amine Protection : Acetylation (Ac₂O/pyridine) forms acetamide derivatives, enabling subsequent reactions without amine interference.

-

Deprotection : Hydrolysis (HCl/H₂O) regenerates the free amine.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-(2-(3-Methylpyridin-2-yl)ethoxy)aniline serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties .

Biology

In biological research, this compound is utilized in biochemical assays to study protein interactions and functions. It can modulate enzyme activity and influence cellular signaling pathways due to its ability to bind with specific molecular targets .

Medicine

The compound is a crucial building block for developing drugs aimed at treating metabolic disorders. Its interactions with biological targets can lead to significant therapeutic effects, making it valuable in drug design .

Industry

In industrial applications, this compound is involved in producing specialty chemicals and materials. Its properties allow it to be used effectively in various formulations .

Case Studies

Case Study 1: Drug Development

Research has shown that derivatives of this compound exhibit significant biological activity by interacting with specific enzymes involved in metabolic pathways. These interactions have led to the identification of potential drug candidates for treating metabolic disorders .

Case Study 2: Biochemical Assays

In biochemical assays, this compound has been used to assess protein-ligand interactions. Studies indicate that it can effectively modulate the activity of target proteins, providing insights into cellular mechanisms and aiding in the discovery of new therapeutic strategies .

Wirkmechanismus

The mechanism of action of 4-(2-(3-Methylpyridin-2-yl)ethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-(3-Methylpyridin-2-yl)ethoxy)benzylamine: Similar in structure but with a benzylamine group instead of an aniline group.

4-(2-(3-Methylpyridin-2-yl)ethoxy)benzoic acid: Contains a carboxylic acid group instead of an aniline group.

Uniqueness

4-(2-(3-Methylpyridin-2-yl)ethoxy)aniline is unique due to its specific combination of a pyridine ring and an aniline group connected by an ethoxy linker. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biologische Aktivität

4-(2-(3-Methylpyridin-2-yl)ethoxy)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound, also known as a pyridine derivative, has a structure that facilitates interactions with various biological targets. Its chemical formula is C14H18N2O, and it features an ethoxy group and a methylpyridine moiety which may enhance its solubility and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. This compound can modulate the activity of these targets, leading to various biological effects, including:

- Anticancer Activity : It has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division.

- Protein Interaction Studies : Used in biochemical assays to explore protein functions and interactions .

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

- In Vitro Studies :

- Mechanism of Action :

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, compounds with similar structures showed activity against Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa | 0.80 - 2.27 | |

| Antimicrobial | S. aureus | N/A | |

| E. coli | N/A |

Case Study 1: Anticancer Efficacy

A study focused on the effects of this compound on HeLa cells revealed that treatment led to significant cell cycle arrest at the G2/M phase. The increase in cyclin B expression and reduction in cdc2 phosphorylation were observed, indicating effective modulation of the mitotic checkpoint .

Case Study 2: Protein Interaction

In biochemical assays, the compound was utilized to study interactions with tubulin, demonstrating its potential as a lead compound for developing new anticancer therapies targeting microtubule dynamics .

Eigenschaften

IUPAC Name |

4-[2-(3-methylpyridin-2-yl)ethoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-11-3-2-9-16-14(11)8-10-17-13-6-4-12(15)5-7-13/h2-7,9H,8,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOPKNHFHUOKCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001253466 | |

| Record name | 4-[2-(3-Methyl-2-pyridinyl)ethoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001253466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85583-41-1 | |

| Record name | 4-[2-(3-Methyl-2-pyridinyl)ethoxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85583-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-(3-Methyl-2-pyridinyl)ethoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001253466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.